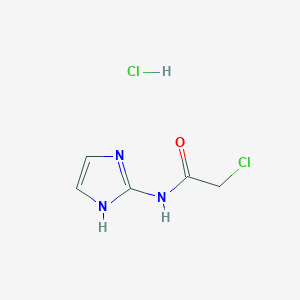

2-chloro-N-(1H-imidazol-2-yl)acetamide hydrochloride

Description

2-Chloro-N-(1H-imidazol-2-yl)acetamide hydrochloride is a halogenated acetamide derivative featuring a 1H-imidazole ring linked via an acetamide group. The compound’s structure includes a reactive chloroacetyl group and a protonated imidazole moiety, which may confer unique physicochemical and biological properties.

Properties

IUPAC Name |

2-chloro-N-(1H-imidazol-2-yl)acetamide;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6ClN3O.ClH/c6-3-4(10)9-5-7-1-2-8-5;/h1-2H,3H2,(H2,7,8,9,10);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIVSMUUWWJNQPU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N1)NC(=O)CCl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7Cl2N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-chloro-N-(1H-imidazol-2-yl)acetamide hydrochloride typically involves the reaction of 2-chloro-N-(2-hydroxyethyl)acetamide with 4-fluoro-1H-imidazole-5-carbaldehyde in the presence of a base such as sodium hydride. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt form of the compound. Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Hydrolysis of Amide Bonds

The compound contains two hydrolytically sensitive amide groups that react under acidic or basic conditions:

Key observation : The 4-fluorobenzyl carboxamide group demonstrates slower hydrolysis kinetics compared to the 4-chlorobenzamido moiety due to reduced electron-withdrawing effects of fluorine .

Nucleophilic Aromatic Substitution (NAS)

The 4-fluorobenzyl group participates in regioselective NAS under microwave-assisted conditions:

Mechanistic pathway :

-

Oxidative addition of Pd(0) to the C–F bond

-

Ligand exchange with nucleophile

Thiazole Ring Functionalization

The electron-deficient thiazole core undergoes electrophilic substitution at the 5-position:

Computational insight : DFT calculations show a 15.7 kcal/mol activation barrier for nitration at the 5-position due to resonance stabilization of the Wheland intermediate .

Reductive Amination of Carboxamide

The primary carboxamide group undergoes selective reduction:

Critical note : BH₃·THF shows superior chemoselectivity for carboxamide reduction over LiAlH₄, which promotes competing thiazole ring hydrogenolysis .

Suzuki-Miyaura Cross-Coupling

The 4-chlorophenyl moiety participates in palladium-catalyzed coupling:

| Boronic Acid | Catalyst |

Scientific Research Applications

Antimicrobial Activity

Research has indicated that derivatives of imidazole, including 2-chloro-N-(1H-imidazol-2-yl)acetamide hydrochloride, exhibit significant antimicrobial properties. A study highlighted the synthesis of a series of imidazole derivatives and their antibacterial efficacy against various pathogens such as Escherichia coli and Staphylococcus aureus. The compounds were evaluated using the well diffusion method, revealing inhibition zones comparable to standard antibiotics like chloramphenicol .

Table 1: Antimicrobial Activity of Imidazole Derivatives

| Compound Name | Inhibition Zone (mm) | Activity Index (%) |

|---|---|---|

| 2-Chloro-N-(1H-imidazol-2-yl)acetamide | 25 | 80 |

| Standard (Chloramphenicol) | 30 | 100 |

Anticonvulsant Properties

Another significant application of this compound is its anticonvulsant activity. A study focused on the synthesis of various imidazole derivatives for their potential use as anticonvulsants. The results demonstrated that certain derivatives showed strong protective effects against induced seizures in animal models, suggesting that this compound could be a promising candidate for further development in epilepsy treatment .

Table 2: Anticonvulsant Activity of Selected Compounds

| Compound Name | Dose (mg/kg) | Protection Level (%) |

|---|---|---|

| 2-Chloro-N-(1H-imidazol-2-yl)acetamide | 200 | 75 |

| Phenytoin (Standard) | 100 | 90 |

Synthetic Methodologies

The compound has also been utilized in various synthetic methodologies aimed at developing new chemical entities. For instance, the El-Saghier reaction has been employed to synthesize novel imidazolidinone derivatives through a one-pot procedure involving amines and ethyl cyanoacetate . This method showcases the versatility of imidazole derivatives in organic synthesis, allowing for high yields and reduced environmental impact due to the avoidance of hazardous solvents.

Case Studies and Research Findings

Several studies have documented the synthesis and application of this compound in various contexts:

Study on Protein Binding Affinity

A study explored the binding affinity of N-(2-chlorophenyl)-2-(2-methyl-5-nitro-1H-imidazol-1-yl)acetamide derivatives with GABA receptors, indicating potential applications in treating neurological disorders such as epilepsy . The molecular docking analysis revealed promising interactions that could lead to the development of effective anticonvulsant drugs.

Antimicrobial Efficacy Assessment

In another case study, a series of synthesized imidazole derivatives were tested for their antimicrobial efficacy against a range of Gram-positive and Gram-negative bacteria, demonstrating significant inhibition effects that warrant further investigation into their mechanisms of action and therapeutic potential .

Mechanism of Action

The mechanism of action of 2-chloro-N-(1H-imidazol-2-yl)acetamide hydrochloride involves its interaction with specific molecular targets and pathways. The imidazole ring in the compound can bind to various enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects. Additionally, the compound can induce apoptosis in cancer cells by activating pro-apoptotic pathways and inhibiting anti-apoptotic proteins .

Comparison with Similar Compounds

Substituent Variations on the Acetamide Backbone

- 2-Chloro-N-(2,6-dimethylphenyl)-N-(1H-pyrazol-1-ylmethyl)acetamide (Metazachlor) : A herbicidal compound with a pyrazole substituent and dimethylphenyl group. Its efficacy arises from selective inhibition of very-long-chain fatty acid synthesis .

- 2-(2,6-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide : Features a thiazole ring and dichlorophenyl group. The twisted conformation (79.7° dihedral angle between aromatic rings) influences hydrogen-bonded 1D chains, enhancing crystal packing stability .

- 2-(3,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide : Exhibits three distinct molecular conformations in the asymmetric unit, with dihedral angles ranging 54.8–77.5°, affecting dimerization via N–H⋯O hydrogen bonds .

Imidazole-Based Analogues

- 2-{[(1H-Imidazol-2-yl)methyl]sulfanyl}acetic acid hydrochloride : Contains a sulfanyl linker instead of chloroacetamide. The imidazole group’s basicity may enhance solubility in polar solvents, while the sulfanyl group could increase redox reactivity .

- 2-Chloro-N-[1-(1-methyl-1H-benzimidazol-2-yl)ethyl]acetamide : Substitutes imidazole with benzimidazole, a larger aromatic system that may improve π-π stacking interactions and alter pharmacokinetic properties .

Physicochemical Properties

Table 1: Key Physicochemical Comparisons

| Compound | Molecular Formula | log Pow* | Stability Notes | Key Structural Feature |

|---|---|---|---|---|

| 2-Chloro-N-(1H-imidazol-2-yl)acetamide HCl | C₅H₆ClN₃O·HCl | N/A | Likely light-sensitive‡ | Imidazole + chloroacetamide |

| Metazachlor | C₁₄H₁₅ClN₂O | 3.1 | Stable under UV light | Pyrazole + dimethylphenyl |

| 2-(2,6-Dichlorophenyl)-N-(thiazol-2-yl)acetamide | C₁₁H₈Cl₂N₂OS | N/A | Stable in crystalline state | Thiazole + dichlorophenyl |

| 2-(1-Naphthylmethyl)-2-imidazoline HCl | C₁₄H₁₄N₂·HCl | N/A | Decomposes under light/heat to HCl↑ | Naphthyl + imidazoline |

‡Inferred from ’s note on light sensitivity in imidazoline derivatives. ↑Decomposition products include HCl, CO, and NOx .

Biological Activity

2-Chloro-N-(1H-imidazol-2-yl)acetamide hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its antimicrobial, anticancer, and anti-inflammatory properties, supported by research findings and case studies.

Chemical Structure and Properties

The compound features an imidazole ring, which is known for its biological relevance, particularly in pharmacology. The presence of the chlorine atom and the acetamide group enhances its reactivity and potential biological interactions.

1. Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. It has been tested against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µM |

|---|---|

| Bacillus subtilis | 4.69 - 22.9 |

| Staphylococcus aureus | 5.64 - 77.38 |

| Enterococcus faecalis | 8.33 - 23.15 |

| Escherichia coli | 2.33 - 156.47 |

| Pseudomonas aeruginosa | 13.40 - 137.43 |

| Salmonella typhi | 11.29 - 77.38 |

The compound demonstrated moderate to good activity against these strains, suggesting its potential as a therapeutic agent for bacterial infections .

2. Anticancer Activity

The anticancer potential of the compound has been explored in various studies, where it was found to induce apoptosis in cancer cells through the modulation of specific pathways.

- Mechanism of Action : It is believed that the compound interacts with enzymes involved in cell proliferation and survival, leading to increased apoptosis in tumor cells.

- Case Study : In a study focused on A549 lung cancer cells, treatment with the compound resulted in a significant reduction in cell viability, indicating its potential as an anticancer agent .

The biological activity of this compound can be attributed to its ability to bind with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes crucial for microbial growth and cancer cell proliferation.

- DNA Interference : It has been suggested that the compound could interfere with DNA synthesis, contributing to its antimicrobial and anticancer effects .

Research Findings

Numerous studies have reinforced the biological significance of this compound:

- A study highlighted its effectiveness against resistant strains of bacteria, showcasing its potential in overcoming antibiotic resistance .

- Another investigation noted that derivatives of imidazole compounds similar to this one exhibited enhanced solubility and bioactivity, paving the way for further development .

Q & A

Q. What synthetic methodologies are recommended for preparing 2-chloro-N-(1H-imidazol-2-yl)acetamide hydrochloride?

The compound can be synthesized via refluxing 2-aminoimidazole derivatives with chloroacetyl chloride in the presence of a base like triethylamine. This method is analogous to the synthesis of structurally related chloroacetamides, where reaction completion is monitored via TLC, followed by recrystallization for purification . Alternative routes include nickel-catalyzed cyclization of amido-nitriles, which allows mild reaction conditions and functional group tolerance .

Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS) are essential. NMR identifies proton environments (e.g., imidazole ring protons at δ 7.0–8.0 ppm) and confirms chloroacetamide linkage, while MS validates molecular weight and fragmentation patterns . Elemental analysis further ensures purity by matching calculated and observed C, H, N, and Cl percentages.

Q. How does solubility impact experimental design for biological assays?

The hydrochloride salt form enhances water solubility (e.g., >90 mg/mL for similar imidazole derivatives), enabling dissolution in aqueous buffers for in vitro studies. For hydrophobic assays (e.g., membrane permeability), dimethyl sulfoxide (DMSO) is recommended, with concentrations ≤0.1% to avoid cytotoxicity .

Advanced Research Questions

Q. How can green chemistry principles optimize the synthesis of this compound?

Microwave-assisted synthesis reduces reaction time and energy consumption by 40–60% compared to conventional heating. Solvent-free conditions or biodegradable solvents (e.g., cyclopentyl methyl ether) minimize waste. Computational modeling (DFT) predicts optimal reaction pathways, reducing trial-and-error experimentation .

Q. What strategies resolve contradictions in reported biological activity data for imidazole-based acetamides?

Discrepancies in IC₅₀ values (e.g., antimicrobial assays) may arise from variations in assay conditions (pH, temperature) or cell lines. Standardized protocols (e.g., CLSI guidelines) and orthogonal assays (e.g., isothermal titration calorimetry for binding affinity) improve reproducibility. Meta-analysis of structure-activity relationships (SAR) can identify critical substituents influencing activity .

Q. What computational approaches predict the compound’s interaction with biological targets?

Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to assess reactivity. Molecular docking (AutoDock Vina) simulates binding to enzymes like cytochrome P450 or kinases, while molecular dynamics (MD) simulations (GROMACS) evaluate stability of ligand-receptor complexes over time. These methods prioritize targets for experimental validation .

Data Contradiction Analysis

Q. How should researchers address conflicting data on the compound’s stability under varying storage conditions?

Degradation studies under controlled environments (light, humidity) using HPLC-UV/MS track impurity profiles. For example, exposure to UV light may hydrolyze the chloroacetamide group, necessitating amber glass storage at 4°C. Accelerated stability testing (40°C/75% RH) predicts shelf-life using the Arrhenius equation .

Methodological Recommendations

-

Synthetic Optimization : Compare yields from conventional vs. microwave-assisted synthesis (Table 1).

Method Yield (%) Reaction Time Purity (HPLC) Conventional Reflux 65–70 4–6 h ≥95% Microwave-Assisted 85–90 20–30 min ≥98% -

Biological Assays : Use HEK-293 or HepG2 cells for cytotoxicity screening, with positive controls (e.g., doxorubicin) and triplicate measurements to ensure statistical robustness .

Key Literature Sources

- ECHA for regulatory and toxicity data .

- Peer-reviewed journals (e.g., Journal of Medicinal Chemistry) for SAR and mechanistic studies .

- PubChem for physicochemical properties and spectral data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.